3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.
Preparation Methods
The synthesis of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-fluorobenzohydrazide with a suitable carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its targets, leading to increased potency .
Comparison with Similar Compounds
Similar compounds to 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid include other oxadiazole derivatives such as:
- 3-[5-(4-fluorophenyl)-1,2,4-oxadiazol-2-yl]propanoic Acid
- 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-2-yl]propanoic Acid
- 3-[5-(3-chlorophenyl)-1,2,4-oxadiazol-2-yl]propanoic Acid .
These compounds share similar structural features but differ in the substituents on the phenyl ring, which can influence their chemical and biological properties. The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and stability .
Properties
IUPAC Name |
3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O3/c12-8-4-2-1-3-7(8)11-13-9(17-14-11)5-6-10(15)16/h1-4H,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZXPIDNZNTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391142 |
Source
|
Record name | 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685525-40-0 |
Source
|
Record name | 3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.